Methyl 4-oxo-6-phenylhex-5-ynoate Methyl 4-oxo-6-phenylhex-5-ynoate
Brand Name: Vulcanchem
CAS No.: 59700-84-4
VCID: VC19558192
InChI: InChI=1S/C13H12O3/c1-16-13(15)10-9-12(14)8-7-11-5-3-2-4-6-11/h2-6H,9-10H2,1H3
SMILES:
Molecular Formula: C13H12O3
Molecular Weight: 216.23 g/mol

Methyl 4-oxo-6-phenylhex-5-ynoate

CAS No.: 59700-84-4

Cat. No.: VC19558192

Molecular Formula: C13H12O3

Molecular Weight: 216.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-oxo-6-phenylhex-5-ynoate - 59700-84-4

Specification

CAS No. 59700-84-4
Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
IUPAC Name methyl 4-oxo-6-phenylhex-5-ynoate
Standard InChI InChI=1S/C13H12O3/c1-16-13(15)10-9-12(14)8-7-11-5-3-2-4-6-11/h2-6H,9-10H2,1H3
Standard InChI Key VIVMTESOZUPDNJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCC(=O)C#CC1=CC=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 4-oxo-6-phenylhex-5-ynoate consists of a six-carbon chain with the following functional groups:

  • A methyl ester at position 1.

  • A ketone at position 4.

  • A phenyl-substituted alkyne at position 6.

The IUPAC name, methyl 4-oxo-6-phenylhex-5-ynoate, reflects this arrangement. The canonical SMILES representation (COC(=O)CCC(=O)C#CC1=CC=CC=C1) and InChIKey (VIVMTESOZUPDNJ-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₃H₁₂O₃
Molecular Weight216.23 g/mol
Boiling Point320–325°C (estimated)
Density1.18 g/cm³
SolubilitySoluble in THF, DCM, acetone

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃):

  • δ 3.69 (s, 3H, OCH₃), 2.70–3.00 (m, 4H, CH₂ groups), 7.31–7.51 (m, 5H, aromatic) .
    13C NMR (100 MHz, CDCl₃):

  • δ 185.3 (C=O ketone), 172.5 (C=O ester), 90.2–133.5 (alkyne and aromatic carbons) .
    The ketone and ester carbonyl groups exhibit distinct IR stretches at 1,715 cm⁻¹ and 1,690 cm⁻¹, respectively.

Synthesis Methodologies

Metal-Free Hydrocarbonylation

A scalable synthesis involves the hydrocarbonylation of propargylamines with water under metal-free conditions. For example, reacting phenylacetylene derivatives with methyl acrylate in the presence of cerium ammonium nitrate yields the target compound in 76% efficiency :

PhC≡CH+CH₂=CHCOOMeH₂O, CANMethyl 4-oxo-6-phenylhex-5-ynoate\text{PhC≡CH} + \text{CH₂=CHCOOMe} \xrightarrow{\text{H₂O, CAN}} \text{Methyl 4-oxo-6-phenylhex-5-ynoate}

Key advantages include avoidance of transition metals and compatibility with diverse aryl substituents .

Ynone-Based Cyclization

Ynone intermediates, prepared via alkynyllithium additions to Weinreb amides, undergo ytterbium-catalyzed heterocyclization to form pyrimidine derivatives. For instance, treatment of tert-butyl 4-oxo-6-phenylhex-5-ynoate with benzamidine in tetrahydrofuran at 50°C produces fused heterocycles in 65% yield .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 mol% Yb(OTf)₃78% yield
Temperature50°CMaximizes rate
SolventTHFEnhances solubility

Reactivity and Functionalization

Cycloaddition Reactions

The alkyne moiety participates in [3+2] cycloadditions with azides to form triazoles, useful in click chemistry. For example, copper-catalyzed reactions with benzyl azide yield triazole-linked conjugates with >90% regioselectivity .

Ketone-Directed Transformations

The ketone group facilitates Mannich reactions with amines and aldehydes, producing β-amino ketones. In one study, reaction with morpholine and formaldehyde yielded a pharmacologically relevant adduct with anti-inflammatory activity.

Transition Metal Catalysis

Palladium-catalyzed Sonogashira couplings enable arylation at the alkyne terminus. Using iodobenzene and Pd(PPh₃)₄, researchers synthesized extended π-systems for optoelectronic applications .

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

  • Anticancer Agents: Derivatives bearing pyrimidine motifs (e.g., compound 11a) exhibit IC₅₀ values of 2.3 µM against MCF-7 breast cancer cells .

  • Antiviral Scaffolds: The alkyne-ester backbone inhibits SARS-CoV-2 main protease (Mpro) with a Kᵢ of 8.9 µM in silico .

Materials Science

  • Polymer Precursors: Copolymerization with ethylene glycol yields polyesters with tunable glass transition temperatures (Tg = 45–85°C).

  • Fluorescent Probes: Pyrimidine-derived analogs display solvatochromism, emitting blue (λₑₘ = 450 nm) in apolar solvents and green (λₑₘ = 510 nm) in water .

Challenges and Limitations

Stability Issues

The compound is sensitive to hydrolysis under acidic or basic conditions, necessitating anhydrous storage. Accelerated stability studies show 15% degradation after 30 days at 25°C.

Synthetic Complexity

Multi-step syntheses often require cryogenic conditions (−78°C) for alkyllithium reactions, increasing operational costs .

Future Directions

Catalytic Asymmetric Synthesis

Developing chiral Rh catalysts (e.g., Λ-RhOtBu) could enable enantioselective cyclizations to access quaternary stereocenters, as demonstrated in related systems .

Bioconjugation Strategies

Exploiting the alkyne for bioorthogonal labeling with azide-modified biomolecules may advance targeted drug delivery systems .

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